molecular formula C20H38O4 B8521733 Diethyl dodecyl(methyl)propanedioate CAS No. 80403-57-2

Diethyl dodecyl(methyl)propanedioate

Cat. No. B8521733
CAS RN: 80403-57-2
M. Wt: 342.5 g/mol
InChI Key: VAHLBDJLPMEESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl dodecyl(methyl)propanedioate is a useful research compound. Its molecular formula is C20H38O4 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
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properties

CAS RN

80403-57-2

Product Name

Diethyl dodecyl(methyl)propanedioate

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

diethyl 2-dodecyl-2-methylpropanedioate

InChI

InChI=1S/C20H38O4/c1-5-8-9-10-11-12-13-14-15-16-17-20(4,18(21)23-6-2)19(22)24-7-3/h5-17H2,1-4H3

InChI Key

VAHLBDJLPMEESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 48.72 g (0.277 mol) of diethyl methylmalonate (available from Aldrich Chem. Co., Catalog No. 12,613-6) in 60 ml of N1N-dimethyl formamide (DMF) is added dropwise to a stirred solution of 6.86 g (0.277 mol) of sodium hydride (NaH) in DMF. The reaction mixture is heated during the dropwise addition of a solution of 72.17 g (0.284 mol) of 1-bromododecane (Aldrich Chem. Co., catalog no. B6,555-1) in 60 ml DMF. The reaction is heated to 80° C. and stirred overnight, after which the NaBr that precipitated is filtered and the DMF removed in vacuo. The oily residue obtained is dissolved in ether and filtered again to remove all NaBr. The ether solution is washed with water followed by saturated NaCl. The solution is dried over anhydrous sodium sulfate and the ether is removed under reduced pressure to yield a clear, yellow oil. Fractional distillation (130°-138° C., 0.007 mm Hg) gives 82.28 g (88% overall yield) of diethyl dodecyl-methylmalonate as a clear oil. The oil is dissolved in 175 ml of anhydrous ether, and the solution is added dropwise to a suspension of 19.21 g (0.480 mol) of lithium aluminum hydride. The reaction is stirred overnight, carefully quenched, and filtered. The solvent is removed in vacuo and the solid obtained is recrystallized and dried to give 51.00 g (81% overall yield) of 2-dodecyl-2-methylpropane-1,3-diol as a white solid (mp 67°-68° C.).
Quantity
48.72 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step One
[Compound]
Name
N1N-dimethyl formamide
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
72.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
DMF
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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